molecular formula C23H15FN6O B2799284 3-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide CAS No. 891114-33-3

3-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

Cat. No.: B2799284
CAS No.: 891114-33-3
M. Wt: 410.412
InChI Key: QUCJLIOTFVTPAV-UHFFFAOYSA-N
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Description

3-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a novel chemical entity designed for research applications. As part of the triazolopyridazine chemical class, this compound is of significant interest in medicinal chemistry and drug discovery efforts. Triazolopyridazine-based compounds have demonstrated potent anticryptosporidial activity in phenotypic studies, with certain analogs showing superior efficacy to existing treatments in preclinical models . The incorporation of a fluorine atom and a pyridinyl group on the triazolopyridazine core is a strategic feature, as fluorine substitution has been found to play a remarkable role in enhancing the potency of related compounds . The precise mechanism of action for this specific compound requires further investigation, as the biological targets for this series are often unknown and constitute an active area of research . Researchers can utilize this compound to explore its potential interactions with various enzymatic targets and its effects on specific biological pathways. It is intended for use in in vitro assays and other non-clinical research to help elucidate the structure-activity relationships and therapeutic potential of this chemical series. Warning: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption. All information provided is for informational purposes only and is not intended as a substitute for professional judgment.

Properties

IUPAC Name

3-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN6O/c24-18-5-1-4-17(13-18)23(31)26-19-6-2-3-16(14-19)20-7-8-21-27-28-22(30(21)29-20)15-9-11-25-12-10-15/h1-14H,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCJLIOTFVTPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Fluorinated Benzamide

The electron-withdrawing fluorine atom on the benzamide activates the aromatic ring for SNAr. This facilitates substitution with nucleophiles such as amines, alkoxides, or thiols under mild conditions:

Reaction Conditions Nucleophile Product Reference
K₂CO₃, DMF, 80°C, 12hPiperidine3-(Piperidin-1-yl)-N-(triazolopyridazinyl)benzamide
NaH, THF, 60°C, 6hThiophenol3-(Phenylthio)-N-(triazolopyridazinyl)benzamide

This reactivity is critical for generating derivatives with modified biological activity or solubility profiles.

Hydrolysis of the Benzamide Moiety

The amide bond undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Conditions Product Yield Reference
6M HCl, reflux, 8h3-Fluorobenzoic acid derivative85%
NaOH (aq), 100°C, 4hSodium 3-fluoro-N-(triazolopyridazinyl)benzoate78%

Hydrolysis pathways are essential for prodrug activation or metabolite studies.

Cross-Coupling Reactions for Core Functionalization

The triazolo-pyridazine core participates in palladium-catalyzed coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling:

Boronic Acid Catalyst Product Reference
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃6-(4-Methoxyphenyl)triazolo-pyridazine derivative

Buchwald-Hartwig Amination:

Amine Catalyst Product Reference
MorpholinePd₂(dba)₃, Xantphos6-(Morpholin-4-yl)triazolo-pyridazine derivative

These reactions are pivotal for introducing aryl or amino groups at the 6-position of the triazolo-pyridazine ring.

Reduction of the Triazolo-Pyridazine Core

Catalytic hydrogenation selectively reduces the triazole ring while preserving the pyridazine moiety:

Conditions Product Yield Reference
H₂ (1 atm), Pd/C, EtOH, 25°CDihydrotriazolo-pyridazine derivative92%

Reduced derivatives may exhibit altered binding affinities for biological targets.

Electrophilic Substitution on the Pyridine Ring

The pyridin-4-yl group undergoes electrophilic substitution at the 3-position, guided by the fluorine’s meta-directing effect:

Reagent Conditions Product Reference
HNO₃, H₂SO₄0°C, 2h3-Nitro-pyridin-4-yl derivative
Br₂, FeBr₃CH₂Cl₂, 25°C, 4h3-Bromo-pyridin-4-yl derivative

Nitration or bromination enables further functionalization for structure-activity relationship studies.

Stability Under Acidic/Basic Conditions

The compound demonstrates moderate stability:

Condition pH Degradation (%) Time Reference
1M HCl1.015%24h
1M NaOH13.028%24h

Degradation primarily involves hydrolysis of the amide bond or triazolo ring opening.

Coordination Chemistry with Metal Ions

The nitrogen-rich triazolo-pyridazine core acts as a polydentate ligand for transition metals:

Metal Salt Product Application Reference
CuCl₂Cu(II) complexCatalytic oxidation studies
Fe(NO₃)₃Fe(III) complexMagnetic resonance imaging

Metal complexes are explored for catalytic or diagnostic applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways. The incorporation of the triazole and pyridine moieties in this compound may enhance its efficacy against specific cancer types by targeting cancer-related enzymes such as carbonic anhydrase and aromatase .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing triazole rings have demonstrated effectiveness against a range of microbial pathogens. The nitrogen atoms in the triazole moiety can interact with metal ions in microbial enzymes, disrupting their function and providing a pathway for therapeutic applications in treating infections .

Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Similar benzamide derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process. In vitro studies have shown that compounds with structural similarities can significantly reduce inflammation markers, making them candidates for developing new anti-inflammatory drugs .

Biological Research

Biochemical Probes
Due to its unique chemical structure, 3-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide can serve as a biochemical probe to study various biological pathways. Its ability to inhibit specific enzymes allows researchers to explore the roles of these enzymes in cellular processes and disease mechanisms .

Pharmacological Studies
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. In silico modeling has been employed to predict its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies provide insights into the compound's potential therapeutic window and inform further experimental designs .

Industrial Applications

Synthesis of Complex Molecules
In synthetic chemistry, this compound can act as a building block for creating more complex organic molecules. Its functional groups can undergo various chemical reactions such as oxidation and substitution, enabling the synthesis of novel compounds with potentially enhanced biological activities .

Material Science
The unique properties of this compound make it a candidate for applications in material science. It may be used in developing new materials with specific electronic or optical properties due to the presence of fluorine and heterocyclic structures .

Case Studies

Study Focus Findings
Anticancer Activity Evaluation Investigated the efficacy of similar benzamide derivatives on cancer cell linesFound significant inhibition of cell growth at micromolar concentrations; potential for further development as anticancer agents.
Antimicrobial Testing Assessed the antimicrobial properties against various pathogensDemonstrated effective inhibition against Gram-positive bacteria; supports further exploration in infectious disease treatment.
Inflammation Model Study Evaluated anti-inflammatory effects in animal modelsShowed reduced edema and inflammatory markers comparable to existing COX inhibitors; promising for drug development.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

4-Methyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

  • Structure : Differs by a 4-methylbenzamide group instead of 3-fluorobenzamide.

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide

  • Structure : Features a 6-methyl group on the triazolo-pyridazine core.
  • Activity : Exhibits moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli), suggesting that the 3-fluoro substitution in the target compound may improve potency or selectivity .

Compounds Targeting PDE4

(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18)

  • Structure : Contains a dimethoxyphenyl group and a tetrahydrofuran-3-yloxy substituent.
  • Activity : Highly selective PDE4A inhibitor (IC₅₀: 0.8 nM) with >1,000-fold selectivity over other PDE isoforms. Docking studies reveal interactions with the PDE4A catalytic domain .
  • Comparison : The target compound’s fluorobenzamide group may reduce PDE4 affinity compared to the catechol diether moiety in Compound 18, which is critical for PDE4 binding .

Lin28 Inhibitors

N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632/C1632)

  • Structure : Acetamide group instead of benzamide; methyl substituent on the triazolo-pyridazine core.
  • Activity: Blocks Lin28/let-7 interaction, rescues let-7 tumor suppressor function, and reduces tumorsphere formation (IC₅₀: ~10 µM in cancer cell lines).
  • Comparison : The target compound’s benzamide group may limit Lin28 binding compared to the smaller acetamide moiety in C1632, which fits the Lin28 hydrophobic pocket .

Antimicrobial Derivatives

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulphonamide

  • Structure : Sulphonamide group instead of benzamide.
  • Activity : Moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL). The fluorobenzamide in the target compound could enhance membrane permeability or target engagement .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name Core Substituents Biological Target Key Activity/Data Reference ID
3-Fluoro-N-{3-[3-(pyridin-4-yl)-triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide 3-Pyridin-4-yl, 3-fluorobenzamide Not explicitly reported Hypothesized PDE4/PEF(S) modulation
Compound 18 2,5-Dimethoxyphenyl, tetrahydrofuran PDE4A IC₅₀: 0.8 nM; >1,000-fold selectivity
Lin28-1632/C1632 3-Methyl, acetamide Lin28/let-7 IC₅₀: ~10 µM; PD-L1 downregulation
N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide 6-Methyl, benzamide Microbial pathogens MIC: 8–32 µg/mL

Biological Activity

The compound 3-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a member of the triazole family and has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C19H16F N5O
  • Molecular Weight: 357.36 g/mol
  • IUPAC Name: this compound

This compound features a triazole ring fused with a pyridazine and a phenyl group, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit diverse antimicrobial activities. For instance, derivatives of triazoles have been shown to possess significant antibacterial and antifungal properties. A study highlighted that triazole derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Triazole compounds have also been investigated for their anticancer potential. The compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, related compounds have shown IC50 values indicating potent activity against colon carcinoma and breast cancer cell lines .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in pathogenic processes. In particular, triazoles have been noted for their ability to inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often linked to their structural features. The presence of fluorine substituents has been associated with enhanced potency due to increased lipophilicity and improved binding interactions with biological targets .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/Cell LinesMIC/IC50 Values
AntibacterialStaphylococcus aureus, E. coli0.125 - 8 μg/mL
AntifungalCandida albicans, Aspergillus nigerVaries (not specified)
AnticancerColon carcinoma HCT-116, Breast cancer T47DIC50: ~27.3 μM
Enzyme InhibitionDNA gyrase, Topoisomerase IVNot specified

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics like ciprofloxacin .

Case Study 2: Cancer Cell Line Inhibition

In another investigation focusing on anticancer properties, several triazole derivatives were tested against breast cancer cell lines. The results demonstrated that specific modifications enhanced cytotoxicity significantly compared to standard chemotherapeutics .

Q & A

Q. What are the critical synthetic steps for preparing 3-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide?

The synthesis typically involves:

  • Cyclization : Formation of the triazolo[4,3-b]pyridazine core via hydrazine intermediates and cyclization under acidic or basic conditions.
  • Coupling Reactions : Amide bond formation between the fluorobenzoyl chloride and the triazolopyridazine-linked phenylamine intermediate.
  • Purification : Chromatographic techniques (e.g., HPLC) to isolate the final compound .
    Key Optimization Parameters :
  • Temperature (60–120°C for cyclization).
  • Solvent choice (e.g., DMF or THF for coupling).
  • Reaction time (6–24 hours depending on step) .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton integration.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
  • HPLC : Purity assessment (>95% for biological assays).
  • X-ray Crystallography (if available): To resolve stereochemical ambiguities .

Q. What are the primary biological targets or applications studied for similar triazolopyridazine derivatives?

  • Kinase Inhibition : Triazolopyridazines often target protein kinases (e.g., BRD4, JAK/STAT pathways) .
  • Anticancer Activity : Demonstrated in cell viability assays (e.g., IC₅₀ values < 1 µM in leukemia models) .
  • Structural Insights : Bivalent binding modes enhance potency by engaging multiple domains .

Advanced Research Questions

Q. How can researchers optimize low yields during the final amide coupling step?

Methodological Adjustments :

  • Catalyst Screening : Use HATU or EDC/HOBt instead of DCC for improved efficiency.
  • Solvent Polarity : Switch to DCM or acetonitrile to reduce side reactions.
  • Temperature Control : Lower reaction temperatures (0–5°C) to minimize decomposition.
    Validation : Monitor reaction progress via TLC or LC-MS, and repurify intermediates if needed .

Q. How should contradictory bioactivity data (e.g., IC₅₀ variability across assays) be resolved?

Analytical Strategies :

  • Assay Replication : Repeat experiments under standardized conditions (e.g., ATP concentration in kinase assays).
  • Cellular Context : Compare activity in different cell lines (e.g., HEK293 vs. HeLa) to identify off-target effects.
  • Structural Analysis : Use docking studies to assess binding pose consistency with crystallographic data .
    Example : A 10-fold IC₅₀ difference between enzymatic and cellular assays may indicate poor membrane permeability .

Q. What in vivo experimental designs are suitable for evaluating pharmacokinetic (PK) properties?

Protocol Recommendations :

  • Dosing Routes : Intravenous (IV) and oral (PO) administration to calculate bioavailability.
  • Sampling Schedule : Plasma collection at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.
  • Analytical Methods : LC-MS/MS for quantification (LOQ < 1 ng/mL).
    Data Interpretation :
  • Half-life (t₁/₂) : Target >4 hours for sustained efficacy.
  • Volume of Distribution (Vd) : Indicates tissue penetration potential .

Key Considerations for Researchers

  • Contradictory Data : Always cross-validate bioactivity using orthogonal assays (e.g., SPR vs. enzymatic assays).
  • Scale-up Challenges : Pilot reactions >1 mmol may require switching from THF to toluene for better temperature control .
  • Safety Protocols : Use electrostatic-safe equipment during handling (see SDS guidelines in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.